![molecular formula C4H2ClN5O4 B12530909 2-[Chloro(dinitro)methyl]-1,3,5-triazine CAS No. 666179-43-7](/img/structure/B12530909.png)
2-[Chloro(dinitro)methyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cloro(dinitro)metil]-1,3,5-triazina es un compuesto químico perteneciente a la clase de triazinas, que son compuestos heterocíclicos que contienen tres átomos de nitrógeno en un anillo de seis miembros.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[Cloro(dinitro)metil]-1,3,5-triazina generalmente implica la reacción del cloruro de cianúrico con reactivos apropiados en condiciones controladas. Un método común involucra la sustitución nucleofílica de los átomos de cloro en el cloruro de cianúrico con grupos dinitrometilo. Esta reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio para facilitar el proceso de sustitución .
Métodos de Producción Industrial
La producción industrial de 2-[Cloro(dinitro)metil]-1,3,5-triazina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[Cloro(dinitro)metil]-1,3,5-triazina experimenta varias reacciones químicas, que incluyen:
Sustitución Nucleofílica: El átomo de cloro puede ser reemplazado por otros nucleófilos como aminas, alcoholes o tioles.
Reducción: Los grupos nitro pueden reducirse a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Oxidación: El compuesto puede experimentar reacciones de oxidación para formar varios derivados oxidados.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como hidróxido de sodio, carbonato de potasio o aminas se utilizan comúnmente.
Reducción: Se utiliza a menudo gas hidrógeno con un catalizador de paladio o platino.
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Principales Productos Formados
Sustitución Nucleofílica: Triazinas sustituidas con diferentes grupos funcionales.
Reducción: Derivados amino del compuesto original.
Oxidación: Derivados de triazina oxidados.
Aplicaciones Científicas De Investigación
2-[Cloro(dinitro)metil]-1,3,5-triazina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en la producción de herbicidas, colorantes y estabilizadores de polímeros.
Mecanismo De Acción
El mecanismo de acción de 2-[Cloro(dinitro)metil]-1,3,5-triazina involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor de ciertas enzimas o proteínas al unirse a sus sitios activos. Los grupos nitro pueden experimentar reacciones redox, lo que lleva a la generación de intermediarios reactivos que pueden interactuar con los componentes celulares .
Comparación Con Compuestos Similares
Compuestos Similares
2-Cloro-4,6-dimetoxi-1,3,5-triazina: Se utiliza en la síntesis de ésteres y como reactivo de acoplamiento.
Hexametilmelamina: Conocido por sus propiedades antitumorales.
2-Amino-4-morfolino-1,3,5-triazina: Se utiliza clínicamente para tratar ciertos cánceres.
Singularidad
Su capacidad para experimentar varias transformaciones químicas lo convierte en un compuesto versátil para aplicaciones de investigación e industriales .
Propiedades
Número CAS |
666179-43-7 |
|---|---|
Fórmula molecular |
C4H2ClN5O4 |
Peso molecular |
219.54 g/mol |
Nombre IUPAC |
2-[chloro(dinitro)methyl]-1,3,5-triazine |
InChI |
InChI=1S/C4H2ClN5O4/c5-4(9(11)12,10(13)14)3-7-1-6-2-8-3/h1-2H |
Clave InChI |
VAGJPFLTVYQGDK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC=NC(=N1)C([N+](=O)[O-])([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
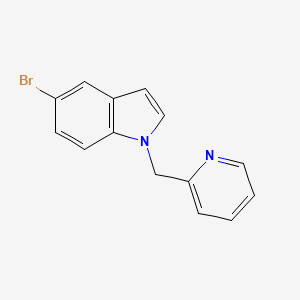
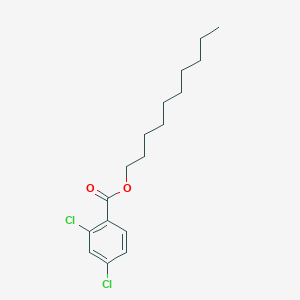
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
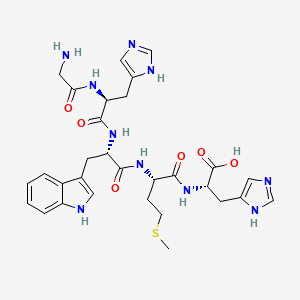
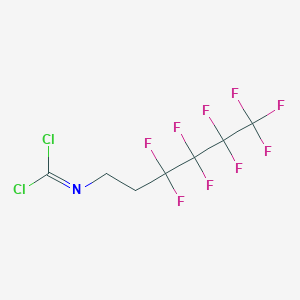
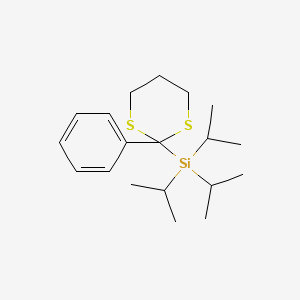
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)
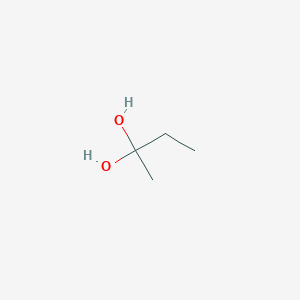
![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
